molecular formula C7H4N2O2S B1595319 1,2,3-Benzothiadiazole-6-carboxylic acid CAS No. 22097-11-6

1,2,3-Benzothiadiazole-6-carboxylic acid

Cat. No. B1595319
CAS RN: 22097-11-6
M. Wt: 180.19 g/mol
InChI Key: MAVGJFQJGJJXPD-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-6-carboxylic acid is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. It exists as a colorless solid and is soluble in organic solvents. The compound’s chemical formula is C₆H₄N₂S , with a molar mass of 136.17 g/mol . Its melting point ranges from 36–37 °C (97–99 °F) , and it boils at 220.5 °C (428.9 °F) .


Synthesis Analysis

  • Diazotization Reaction : It can be readily prepared by the diazotization reaction of 2-aminothiophenol or its disulfide with sodium nitrite . This method was originally reported in 1887 and has been reviewed in subsequent publications .
  • Herz Reaction : Anilines can be converted to benzothiadiazole using the Herz reaction. This method is attractive because it requires less elaborate precursors (only anilines) .


Molecular Structure Analysis

The molecule is planar, with N-N and S-N distances of 128 and 171 picometers , respectively, indicative of multiple bond character. Like naphthalene, this heterocycle is a 10-electron system .


Chemical Reactions Analysis

  • Alkylation : Alkylation reactions yield exclusively the 3-amino quaternary salt .

Future Directions

: Mayr, A. J., Carrasco-Flores, B., Cervantes-Lee, F., Pannell, K. H., Párkányi, L., & Raghuveer, K. (1991). Transition metal heterocyclic chemistry: XI. Manganese cyclopentadienyldicarbonyl complexes of 1,2,3-selena- and thiadiazoles including structural comparison of free and complexed 1,2,3-benzothiadiazole and 4-phenyl-1,2,3-thiadiazole. : ChEBI:141405 - 1,2,3-benzothiadiazole-7-carboxylic acid : Acibenzolar acid PESTANAL, analytical standard 35272-27-6 - MilliporeSigma

properties

IUPAC Name

1,2,3-benzothiadiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)12-9-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGJFQJGJJXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356186
Record name 1,2,3-benzothiadiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Benzothiadiazole-6-carboxylic acid

CAS RN

22097-11-6
Record name 1,2,3-Benzothiadiazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22097-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-benzothiadiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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